Allyl tiglate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

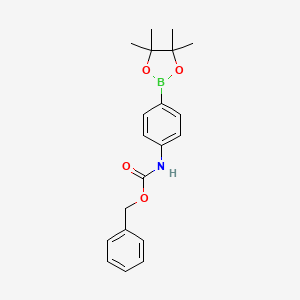

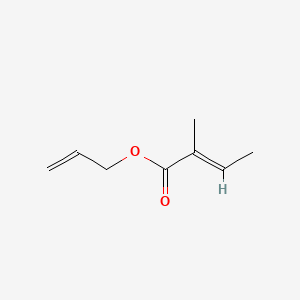

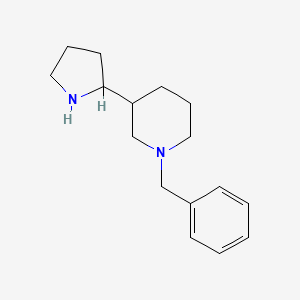

Allyl tiglate, also known as allyl 2-methylcrotonate, is a compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is used in the preparation of a variety of fruit flavors .

Synthesis Analysis

The synthesis of this compound can be achieved through the direct azeotropic dehydration and esterification of tiglic acid and allyl alcohol . A research paper also mentioned the synthesis of tiglates and their Kováts retention indices and mass spectra .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+ . The compound has a linear formula of CH3CH=C(CH3)CO2CH2CH=CH2 . Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.926 g/mL at 25°C (lit.) . It has a refractive index of n20/D 1.453 (lit.) . The compound is insoluble in water but soluble in most organic solvents.Scientific Research Applications

Synthesis and Catalysis

Allyl tiglate, a versatile allylic compound, plays a significant role in synthesis and catalysis. A notable application is in the synthesis of ruthenium bis-allyl complexes, where reactions with tiglic acid produce tiglates. These complexes are catalysts for hydrogenation of tiglic and 2-methyl-2-pentenoic acids, demonstrating their utility in organic synthesis (Vaquero et al., 2012). Additionally, this compound has been implicated in the epoxidation of allylic compounds, like in the case of Ti-MWW catalyzed epoxidation of allyl alcohol to glycidol, showcasing its role in the efficient and selective production of organic compounds (Wu & Tatsumi, 2003).

Photocatalysis and Material Science

In the realm of photocatalysis and material science, this compound's derivatives, specifically allyl radicals, are subjects of study in X-ray absorption and fragmentation processes. These studies contribute to a deeper understanding of the electronic structure of allyl radicals and their potential applications in materials science (Alagia et al., 2013).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Allyl tiglate can be achieved through the esterification of tiglic acid with allyl alcohol in the presence of a catalyst.", "Starting Materials": [ "Tiglic acid", "Allyl alcohol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add tiglic acid and allyl alcohol to a round-bottom flask", "Add a catalytic amount of sulfuric acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and extract the product with a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |

CAS RN |

7493-71-2 |

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

prop-2-enyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |

InChI Key |

ODOZNBUSHKFCSH-ALCCZGGFSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC=C |

SMILES |

CC=C(C)C(=O)OCC=C |

Canonical SMILES |

CC=C(C)C(=O)OCC=C |

boiling_point |

153.00 °C. @ 760.00 mm Hg |

density |

0.939-0.943 |

Other CAS RN |

7493-71-2 |

physical_description |

Colourless to pale yellow liquid with mild green fruity/green berry odou |

Pictograms |

Flammable; Irritant |

solubility |

slightly |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)